REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8](O)=[CH:7][CH:6]=1)([CH3:4])(C)C.[OH-:12].[Na+].C=O.S(=O)(=O)(O)O.[CH2:21](O)[C:22]1OC=CC=1>C1(C)C(C)=CC=CC=1>[CH2:1]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=1[OH:12])[CH2:4][CH2:21][CH3:22] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
450 ml of aqueous phase is azeotropically distilled off at maximum temperature of 177° C. as in Example 1
|
Type
|
DISTILLATION
|
Details
|
After distilling off the entrainer at 130° C./100 mbar, 1 225 parts of furfuryl alcohol
|
Type
|
ADDITION
|
Details
|
are added
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |